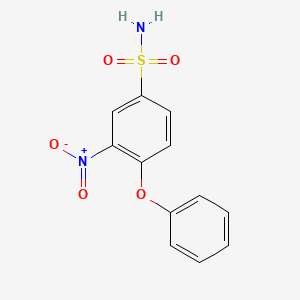

3-Nitro-4-phenoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O5S |

|---|---|

Molecular Weight |

294.29 g/mol |

IUPAC Name |

3-nitro-4-phenoxybenzenesulfonamide |

InChI |

InChI=1S/C12H10N2O5S/c13-20(17,18)10-6-7-12(11(8-10)14(15)16)19-9-4-2-1-3-5-9/h1-8H,(H2,13,17,18) |

InChI Key |

FWCGPKMNWRUQTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Nitro 4 Phenoxybenzenesulfonamide and Analogues

Retrosynthetic Analysis of the 3-Nitro-4-phenoxybenzenesulfonamide Scaffold

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. scitepress.org The analysis of this compound identifies two primary bonds for disconnection: the sulfonamide (S-N) bond and the diaryl ether (C-O) bond.

Disconnection 1: Sulfonamide (S-N) Bond

The most straightforward disconnection is at the sulfonamide linkage. This leads to two synthons: a benzenesulfonyl cation equivalent and an ammonia (B1221849) anion equivalent. The practical synthetic equivalents for these synthons are 3-nitro-4-phenoxybenzenesulfonyl chloride and ammonia, respectively. This approach is a very common and traditional method for forming sulfonamides. researchgate.net

Disconnection 2: Diaryl Ether (C-O) Bond

Alternatively, disconnecting the diaryl ether bond suggests a nucleophilic aromatic substitution (SNAr) pathway. This disconnection yields a phenoxide anion and a nitro-substituted benzene (B151609) ring activated towards nucleophilic attack. The corresponding synthetic equivalents would be phenol (B47542) and 4-fluoro-3-nitrobenzenesulfonamide. The fluorine atom is an excellent leaving group in SNAr reactions, making this a highly viable route. researchgate.net

A third, more advanced disconnection strategy involves the reductive coupling of a nitroarene with a sulfinate, which directly forms the S-N bond from two different functional groups. nih.govacs.org This points towards a convergent synthesis where the nitro and sulfinate functionalities are brought together in a single key step.

These disconnections form the basis for the established and advanced synthetic routes discussed in the following sections.

Established Synthetic Routes to this compound and its Core Structure

Several established synthetic routes have been developed to produce this compound, leveraging key precursors and reaction types.

Approaches Utilizing 4-Fluoro-3-nitrobenzenesulfonamide as a Key Precursor

One of the most efficient and widely used methods for synthesizing this compound involves the use of 4-Fluoro-3-nitrobenzenesulfonamide as a key starting material. nih.gov This approach relies on a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the fluoride (B91410) ion by a nucleophile.

The reaction typically involves treating 4-Fluoro-3-nitrobenzenesulfonamide with phenol in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the phenol to generate the more nucleophilic phenoxide anion, which then attacks the carbon atom bearing the fluorine. This method is advantageous due to the high reactivity of the fluoro-substituent as a leaving group in SNAr reactions. researchgate.net

| Starting Material | Reagents | Product | Reaction Type |

| 4-Fluoro-3-nitrobenzenesulfonamide | Phenol, Base (e.g., K₂CO₃) | This compound | Nucleophilic Aromatic Substitution (SNAr) |

| Phenol | 4-Fluoro-3-nitrobenzenesulfonamide, Base (e.g., NaH) | This compound | Nucleophilic Aromatic Substitution (SNAr) |

Reductive Coupling Strategies for Nitro-Aryl Sulfonamide Formation

Recent advancements in synthetic methodology have introduced reductive coupling as a powerful tool for forming sulfonamide bonds. thieme-connect.com This strategy involves the direct coupling of nitroarenes and aryl sulfinates under reducing conditions, offering an alternative to the traditional reaction between a sulfonyl chloride and an amine. nih.govacs.org This approach is particularly useful for generating libraries of structurally diverse sulfonamides. acs.orgrsc.org

In a typical procedure, a nitro-heteroarene is reacted with an aryl sulfinate in the presence of a reducing agent like sodium bisulfite, sometimes with a co-reductant such as tin(II) chloride (SnCl₂), in a solvent like DMSO. nih.govcam.ac.uk The use of ultrasound has been shown to improve reaction homogeneity and mixing. nih.govcam.ac.uk The proposed mechanism involves the in-situ reduction of the nitroarene to a nitrosoarene intermediate, which then couples with the sulfinate to form the sulfonamide product. nih.govcam.ac.uk

| Reactant A | Reactant B | Key Reagents | Product Type | Reference |

| Nitroarene | Aryl Sulfinate | Sodium Bisulfite, SnCl₂ (optional) | Aryl Sulfonamide | nih.gov |

| Nitro-heteroarene | Aryl Sulfinate | Sodium Bisulfite | Heteroaryl Sulfonamide | cam.ac.uk |

Multi-Step Synthesis of Phenoxy-Containing Sulfonamide Architectures

Multi-step syntheses provide a classical and versatile framework for constructing complex molecules like phenoxy-containing sulfonamides. These sequences involve building the molecule step-by-step, often requiring the use of protecting groups to mask reactive functionalities during certain transformations.

A potential multi-step route to this compound could begin with the synthesis of the core diaryl ether structure, 4-phenoxy-nitrobenzene. This can be achieved via an Ullmann condensation or a Buchwald-Hartwig amination-type coupling. The resulting intermediate would then undergo sulfonation. The most common method for sulfonation is treatment with chlorosulfonic acid, which introduces a sulfonyl chloride group (-SO₂Cl) onto the ring. The final step is the reaction of the sulfonyl chloride with ammonia to form the desired sulfonamide. researchgate.net This linear approach allows for the isolation and purification of intermediates at each stage.

Advanced Functional Group Interconversions and Derivatization Strategies

The functional groups present on the this compound scaffold, particularly the nitro group, offer opportunities for further chemical modification to generate a wide array of analogues. acs.org

Chemical Transformations of the Nitro Group in Synthesis

The nitro group is one of the most versatile functional groups in organic synthesis due to the wide range of transformations it can undergo. sci-hub.se In the context of the this compound scaffold, the nitro group serves as a synthetic handle for introducing new functionalities.

The most common transformation of an aromatic nitro group is its reduction to a primary amine (-NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Sn, Fe, or Zn in HCl). The resulting 3-amino-4-phenoxybenzenesulfonamide is a key intermediate for further derivatization. The newly formed amino group can undergo a plethora of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be substituted by a wide variety of groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

These transformations significantly expand the chemical space accessible from the parent nitro compound, allowing for the synthesis of diverse libraries of analogues for various research applications. researchgate.net The nitro group can also participate in other reactions such as the aza-Henry (nitro-Mannich) reaction in different contexts, showcasing its versatility. nih.gov

Strategic Modifications at the Phenoxy Moiety for Analogue Generation

A general synthetic route could involve the nucleophilic aromatic substitution reaction between a substituted phenol and a suitable 4-halo-3-nitrobenzenesulfonamide derivative. The choice of the substituted phenol determines the nature of the modification on the phenoxy moiety.

| Starting Material (Substituted Phenol) | Resulting Analogue | Potential Effect of Substituent |

| 4-Methoxyphenol | 3-Nitro-4-(4-methoxyphenoxy)benzenesulfonamide | Electron-donating, may increase electron density |

| 4-Chlorophenol | 4-(4-Chlorophenoxy)-3-nitrobenzenesulfonamide | Electron-withdrawing, may decrease electron density |

| 4-Methylphenol | 4-(4-Methylphenoxy)-3-nitrobenzenesulfonamide | Weakly electron-donating, provides steric bulk |

This table illustrates how different substituted phenols can be used to create a variety of analogues, each with unique electronic and steric properties.

Derivatization Approaches for the Sulfonamide Moiety

The sulfonamide group is a critical pharmacophore in many biologically active compounds. nih.govki.se Derivatization of the sulfonamide moiety in this compound offers another avenue for creating analogues with potentially enhanced or altered properties. This can be achieved by reacting the primary sulfonamide with various alkylating or acylating agents.

For example, N-alkylation can be performed using alkyl halides in the presence of a base. This introduces an alkyl group onto the sulfonamide nitrogen, which can influence the compound's lipophilicity and hydrogen bonding capacity. Similarly, N-acylation with acyl chlorides or anhydrides can introduce an acyl group, potentially altering the electronic properties and steric hindrance around the sulfonamide group.

| Reagent | Type of Derivatization | Resulting Moiety |

| Methyl iodide | N-Alkylation | -SO₂NHCH₃ |

| Acetyl chloride | N-Acylation | -SO₂NHCOCH₃ |

| Benzyl bromide | N-Alkylation | -SO₂NHCH₂Ph |

This table showcases some common reagents used for the derivatization of the sulfonamide group and the resulting functional moieties.

Methodologies for Purification and Spectroscopic Characterization

Following the synthesis of this compound and its analogues, rigorous purification and characterization are essential to confirm the identity and purity of the target compounds.

Chromatographic Separation Techniques for Target Compounds and Intermediates

Chromatographic techniques are indispensable for the purification of sulfonamides and their intermediates. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is a widely used method for the separation and quantification of sulfonamides. nih.gov Different stationary phases, such as C18 or C12 columns, can be employed depending on the polarity of the compounds being separated. nih.gov Gradient elution with mobile phases consisting of mixtures of water, acetonitrile, and methanol, often with additives like formic or acetic acid, is commonly used to achieve optimal separation. nih.gov

Thin-layer chromatography (TLC) is another valuable technique for monitoring reaction progress and for preliminary purity assessment. researchgate.netusda.gov It offers a rapid and cost-effective way to separate compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. researchgate.netusda.gov Supercritical fluid chromatography (SFC) has also been shown to be a viable technique for the separation of sulfonamides, sometimes offering advantages in terms of speed and efficiency over HPLC. oup.comresearchgate.net

| Chromatographic Technique | Stationary Phase Examples | Mobile Phase Examples | Application |

| High-Performance Liquid Chromatography (HPLC) | C18, C12, Phenyl | Acetonitrile/Water, Methanol/Water with acid modifiers | Purification, Quantification |

| Thin-Layer Chromatography (TLC) | Silica gel, Alumina | Chloroform/Methanol, Ethyl acetate/Hexane | Reaction monitoring, Purity assessment |

| Supercritical Fluid Chromatography (SFC) | Silica, Aminopropyl | CO₂ with Methanol modifier | Separation of polar sulfonamides |

This table summarizes key chromatographic techniques used in the purification and analysis of sulfonamides.

Application of Advanced Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Structural Elucidation

The definitive structural elucidation of this compound and its analogues relies on a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. nih.govrsc.org ¹H NMR provides information about the chemical environment of protons, their multiplicity (splitting patterns), and their integration (number of protons). rsc.org ¹³C NMR provides information about the different types of carbon atoms present in the molecule. rsc.org The chemical shifts of aromatic protons typically appear in the region of 6.5-8.5 ppm, while the proton of the sulfonamide group (-SO₂NH-) can be observed as a singlet. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. rsc.org Techniques like electrospray ionization (ESI) are commonly used to generate ions from the analyte molecules. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which can help in confirming the structure. For nitroaromatic compounds, characteristic fragment ions corresponding to the loss of the nitro group are often observed. nih.gov

| Spectroscopic Technique | Information Obtained | Key Features for Sulfonamides |

| ¹H NMR | Proton environment, connectivity | Aromatic proton signals, Sulfonamide NH proton signal |

| ¹³C NMR | Carbon skeleton | Aromatic carbon signals, Carbonyl carbon signal (if acylated) |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Molecular ion peak, Fragmentation corresponding to loss of functional groups |

This table highlights the utility of NMR and Mass Spectrometry in the structural characterization of sulfonamides.

X-ray Crystallographic Analysis of Related Sulfonamide and Nitro-Aromatic Structures

X-ray crystallography provides the most definitive three-dimensional structural information of a crystalline compound. researchgate.netmissouri.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. mdpi.commdpi.com

While a crystal structure of this compound itself may not be readily available, analysis of related sulfonamide and nitro-aromatic structures in the Cambridge Structural Database (CSD) can provide valuable insights. mdpi.com For instance, studies on N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives have shown that the bond lengths and angles are generally similar across different isomers, with significant differences observed in the C-S-N-C torsion angles, which dictate the relative orientation of the phenyl rings. mdpi.com In nitro-aromatic compounds, the nitro group is often rotated out of the plane of the aromatic ring to relieve steric strain, and the extent of this rotation can be influenced by adjacent substituents. researchgate.net The crystal packing is often dominated by intermolecular hydrogen bonds, typically involving the sulfonamide N-H group as a donor and an oxygen atom from a sulfonamide or nitro group as an acceptor. mdpi.com

Structure Activity Relationships Sar and Molecular Design Principles of 3 Nitro 4 Phenoxybenzenesulfonamide Derivatives

Elucidation of Key Structural Motifs Governing Biological Activity

The biological activity of 3-nitro-4-phenoxybenzenesulfonamide derivatives is intrinsically linked to the interplay of its three primary structural motifs: the benzenesulfonamide (B165840) core, the electron-withdrawing nitro group, and the phenoxy ring. The sulfonamide group is a well-established pharmacophore in a multitude of clinically significant drugs, including antibacterial, and anticancer agents. nih.gov Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows for critical interactions with biological targets.

The precise positioning of the nitro and phenoxy groups on the benzenesulfonamide scaffold is crucial. The 4-phenoxy group provides a large, somewhat flexible substituent that can engage in hydrophobic and π-stacking interactions within a receptor's binding pocket. The 3-nitro group, due to its strong electron-withdrawing nature, significantly influences the electronic properties of the entire molecule, impacting its reactivity, pKa, and potential for specific interactions.

While direct and extensive SAR studies on a broad library of this compound derivatives are not widely reported in publicly accessible literature, inferences can be drawn from studies on related chemical classes. For instance, research on substituted benzenesulfonamides has consistently highlighted the importance of the substitution pattern on the phenyl ring for determining biological activity and target selectivity.

Impact of Nitro Group Substitutions on Molecular Reactivity and Functional Properties

The nitro group (-NO₂) is a potent electron-withdrawing group that profoundly alters the physicochemical properties and biological activity of an aromatic system. nih.govbeilstein-journals.org Its presence at the 3-position of the 4-phenoxybenzenesulfonamide (B1580745) scaffold has several significant consequences for molecular reactivity and functional properties.

The primary effect of the nitro group is the reduction of electron density on the benzene (B151609) ring, making it more electrophilic. This electronic perturbation can influence the acidity of the sulfonamide N-H group, potentially altering its hydrogen bonding capabilities and ionization state at physiological pH. beilstein-journals.org The position of the nitro group is critical; studies on other nitro-aromatic compounds have shown that isomer placement can dramatically affect biological outcomes such as mutagenicity and therapeutic efficacy. nih.gov For example, the introduction of a nitro group can convert non-mutagenic compounds into direct mutagens, with the position of the nitro group modulating the level of activity.

Furthermore, the nitro group can be metabolically reduced in vivo to form reactive intermediates like nitroso and hydroxylamino derivatives. nih.gov This bioactivation can be a key step in the mechanism of action for some nitro-aromatic drugs, leading to therapeutic effects or, in some cases, toxicity. The redox potential of the nitro group makes it a key player in the molecule's potential to induce oxidative stress or participate in redox-sensitive signaling pathways.

The following table summarizes the observed effects of nitro group substitution on the biological activity of various aromatic compounds, providing insights into its potential role in this compound derivatives.

| Compound Class | Observed Effect of Nitro Group | Reference |

| Benzamines | Converted non-mutagenic compounds into direct mutagens. | |

| Phenylisoxazoles | Derivatives with a 4-nitro group exhibited enhanced antibacterial activities. | nih.gov |

| 3-Arylcoumarins | The position of the nitro substituent on the 3-aryl ring influenced antibacterial activity against S. aureus. | researchgate.net |

| Phenylpropanamides | The nitro substituent is a key feature for anticancer activity by inhibiting androgen receptor signaling. | nih.gov |

Role of the Phenoxy Moiety in Modulating Ligand-Target Interactions

The phenoxy group, a phenyl ring linked via an ether bond, serves as a crucial component in modulating the interaction of this compound derivatives with their biological targets. This moiety can participate in a variety of non-covalent interactions, significantly influencing binding affinity and selectivity.

One of the primary roles of the phenoxy ring is to engage in π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, tyrosine, and tryptophan, within a protein's binding site. These interactions are fundamental for the stable anchoring of a ligand. The electronic nature of the phenoxy ring, which can be further modulated by substituents, will fine-tune the strength of these stacking interactions.

Furthermore, the ether oxygen of the phenoxy group can act as a hydrogen bond acceptor , forming crucial hydrogen bonds with suitable donor groups on the protein target. The flexibility of the ether linkage allows the phenoxy ring to adopt various conformations, enabling an optimal fit within the binding pocket.

Substitutions on the phenoxy ring itself offer a straightforward strategy for exploring the chemical space around the core scaffold and optimizing biological activity. Introducing different functional groups (e.g., halogens, alkyls, alkoxys) can alter the steric, electronic, and hydrophobic properties of the molecule, leading to improved potency, selectivity, or pharmacokinetic profiles. For example, in a series of 2-phenoxy-N-phenylacetamide derivatives, substitutions on the phenoxy ring were found to be critical for their antitubercular activity. nih.gov

The table below illustrates the impact of phenoxy ring modifications on the biological activity of different compound series.

| Compound Series | Modification on Phenoxy Ring | Impact on Biological Activity | Reference |

| 2-Phenoxy-N-phenylacetamides | Varied substitutions | Crucial for antitubercular activity | nih.gov |

| p-Nitrobenzenesulfonamide analogues | Introduction of a 4-chlorophenoxy group | Resulted in a potent ERRα inverse agonist | nih.gov |

| 4-Phenylamino-3-quinolinecarbonitriles | Optimization of the anilino (a phenoxy bioisostere) group | Led to increased inhibition of Src kinase activity | nih.gov |

Bioisosteric Replacement Strategies for the Sulfonamide Core and Peripheral Chemical Groups

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a compound's physicochemical properties, improve its biological activity, and mitigate toxicity while retaining its essential binding characteristics. For this compound derivatives, bioisosteric replacement can be applied to both the central sulfonamide core and the peripheral nitro and phenoxy groups.

The sulfonamide moiety itself is a classic bioisostere for carboxylic acids and amides. However, it can also be replaced by other functional groups to address potential liabilities such as poor metabolic stability or off-target effects. Common bioisosteres for the sulfonamide group include:

Sulfone: Offers a more metabolically stable alternative, though it lacks the hydrogen bond donating capability of the sulfonamide NH.

Sulfoximine: A three-dimensional bioisostere that can mimic the geometry and hydrogen bonding patterns of a sulfonamide.

Cyano and Carbothioamide groups: These have been successfully used as bioisosteres for the sulfonamide in celecoxib (B62257) analogues, leading to potent anti-inflammatory agents. nih.gov

For the peripheral chemical groups , various bioisosteric replacements can be envisioned. The nitro group , due to its strong electron-withdrawing properties, can be replaced by other electron-withdrawing groups such as a cyano (-CN), trifluoromethyl (-CF₃), or a sulfone (-SO₂R) group to maintain similar electronic effects while potentially altering other properties like metabolic stability or toxicity.

The phenoxy ring can be replaced by a variety of other aromatic or heteroaromatic systems to explore different binding interactions. For instance, replacing the phenyl ring with a pyridine, pyrimidine, or other nitrogen-containing heterocycle can introduce new hydrogen bonding opportunities and alter the molecule's polarity and solubility.

The following table presents some potential bioisosteric replacements for the key functional groups of this compound.

| Functional Group | Potential Bioisosteres | Rationale for Replacement |

| Sulfonamide (-SO₂NH₂) | Sulfone (-SO₂-), Sulfoximine (-S(O)NH-), Cyano (-CN), Carbothioamide (-CSNH₂) | Improve metabolic stability, alter hydrogen bonding, explore new interactions. |

| Nitro (-NO₂) | Cyano (-CN), Trifluoromethyl (-CF₃), Sulfone (-SO₂R) | Maintain electron-withdrawing character, improve metabolic profile, reduce potential toxicity. |

| Phenyl (in Phenoxy) | Pyridyl, Pyrimidyl, Thienyl, Furyl | Introduce new hydrogen bonding sites, modify polarity and solubility, explore different π-stacking interactions. |

Rational Design and Iterative Synthesis of Analogues Based on Comprehensive SAR Data

The principles of rational drug design guide the iterative process of synthesizing and evaluating new analogues to optimize a lead compound. nih.govmdpi.comnih.govrsc.org Based on the comprehensive SAR data, even if inferred from related compound classes, a systematic approach can be applied to the design of novel this compound derivatives with potentially enhanced biological activity.

The initial phase of such a design strategy would involve the synthesis of a focused library of analogues to probe the importance of each structural motif. This could include:

Modification of the Sulfonamide Nitrogen: Synthesis of N-alkylated or N-arylated derivatives to explore the steric and electronic requirements at this position.

Positional Isomers of the Nitro Group: Synthesizing the 2-nitro and other isomers to determine the optimal position for the electron-withdrawing group.

Substitution on the Phenoxy Ring: Introducing a variety of substituents (e.g., halogens, small alkyl groups, methoxy (B1213986) groups) at the ortho, meta, and para positions of the phenoxy ring to map the steric and electronic tolerance of the target's binding pocket.

Computational modeling and docking studies can be employed in parallel to guide the selection of substituents and prioritize synthetic targets. These in silico methods can predict how different analogues will bind to a putative target, providing valuable insights into potential ligand-receptor interactions.

Once initial biological data is obtained, a second generation of analogues can be designed based on the emerging SAR. For example, if a particular substitution pattern on the phenoxy ring leads to a significant increase in activity, further modifications around that "hotspot" would be warranted. This iterative cycle of design, synthesis, and testing is central to optimizing a lead compound into a potential drug candidate.

An example of an iterative design approach for a hypothetical series of this compound analogues targeting a specific enzyme could be structured as follows:

| Iteration | Design Strategy | Rationale |

| 1 | Synthesize a small library with diverse substituents on the phenoxy ring (e.g., -H, -F, -Cl, -CH₃, -OCH₃ at the para-position). | To quickly assess the tolerance for substitution and the impact of electronic effects on the phenoxy ring. |

| 2 | Based on the most active compound from Iteration 1 (e.g., the 4-chloro-phenoxy analogue), synthesize ortho and meta isomers. | To determine the optimal substitution position on the phenoxy ring. |

| 3 | Introduce bioisosteric replacements for the nitro group (e.g., -CN, -CF₃) in the most active scaffold from Iteration 2. | To improve metabolic stability or fine-tune electronic properties. |

| 4 | Synthesize analogues with bioisosteric replacements for the sulfonamide core (e.g., sulfone, sulfoximine) in the most promising lead compound. | To enhance pharmacokinetic properties and explore novel interactions with the target. |

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Advanced Molecular Dynamics Simulations of 3-Nitro-4-phenoxybenzenesulfonamide Systems

Understanding the three-dimensional structure and flexibility of a molecule is crucial for comprehending its biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques employed to explore the potential shapes (conformers) a molecule can adopt and how it behaves over time in a simulated environment.

Conformational analysis of peptides, for instance, has been successfully performed using MD simulations at various temperatures. nih.gov These studies, often visualized through Ramachandran plots, help identify the secondary structures and conformational flexibility of the molecule in solution. nih.gov The tendency of molecules to form folded conformations can be confirmed by analyzing long-range interaction distances and the radius of gyration during simulations. nih.gov For complex systems, advanced algorithms like CENSO have been developed to efficiently manage the computational cost of conformational analysis, offering different protocols to balance speed and accuracy. chemrxiv.org

In the context of this compound, MD simulations can be utilized to understand its structural dynamics. For example, simulations of similar composite systems, such as DNTF coated with an energetic binder, have been used to analyze the coating effect and provide theoretical support for improving material properties. mdpi.com These simulations can reveal how the molecule interacts with its environment and how its conformation changes in response to different conditions.

Molecular Docking Studies of this compound Derivatives with Identified Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is instrumental in drug discovery for predicting how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. nih.gov

The process often begins with identifying a suitable protein target. For instance, in the study of nitro-substituted benzamide (B126) derivatives, inducible nitric oxide synthase (iNOS) was identified as the target for their anti-inflammatory activity. nih.govresearchgate.net Similarly, for coumarin-sulfonamide-nitroindazolyl-triazole hybrids, monoamine oxidases (MAO) A and B were the targets of interest for their potential in treating neurodegenerative disorders. nih.gov

The accuracy of docking studies can be enhanced by using high-resolution experimental structures of the target protein or, in their absence, comparative models. mdpi.com The results of molecular docking are often expressed as a binding energy or score, with more negative values indicating a more favorable interaction. mdpi.com For example, docking studies of certain azine derivatives with the CDK-5 enzyme revealed binding energies ranging from -7.18 to -8.34 kcal/mol, suggesting spontaneous and favorable binding. mdpi.com

A critical aspect of molecular docking analysis is the detailed examination of the interactions between the ligand and the protein's active site. These interactions govern the stability and specificity of the binding. Common types of interactions include:

Hydrogen Bonding: These are crucial for the specificity and stability of ligand-protein complexes. For example, in the study of 4,7-dihydroxycoumarin (B595064) derivatives with epidermal growth factor receptors (EGFR), conventional hydrogen bonds were found to be the largest contributor to the binding energy. academie-sciences.fr

π-π Stacking: These interactions occur between aromatic rings and are frequently observed in protein-ligand complexes. nih.gov They can be as significant as hydrogen bonds in determining binding affinity. biorxiv.org The analysis of the Protein Data Bank (PDB) shows that edge-to-face and face-to-face π-stacking interactions are nearly equally probable. nih.gov

π-Hole Interactions: A more recently recognized interaction involves the positive electrostatic potential on the nitrogen atom of a nitro group (the π-hole) interacting with lone-pair electrons from oxygen or sulfur atoms in the protein. nih.gov These interactions can have an energy contribution of up to -5 kcal/mol and are implicated in the enhanced binding affinity of some nitro-aromatic ligands. nih.gov

Other Noncovalent Interactions: A diverse array of other noncovalent interactions, such as hydrophobic contacts, salt bridges, and weak hydrogen bonds, also play a role in ligand binding. nih.govbiorxiv.orgrsc.org

Predicting the binding affinity of a ligand to its target is a central goal of molecular docking and related computational methods. nih.gov The binding affinity is a measure of the strength of the interaction between the ligand and the protein.

Several computational approaches are used to predict binding affinities. Molecular docking scores provide a rapid estimation, but more rigorous methods like molecular mechanics–generalized Born surface area (MM-GBSA) calculations can offer more accurate predictions of binding free energy. mdpi.com The development of machine learning and deep learning models has further advanced the field, with some models now able to predict binding affinities with high accuracy, sometimes even without the need for a 3D binding pose. nih.govbiorxiv.orgbiorxiv.org

The binding affinity is often expressed as an IC50, EC50, Kd, or Ki value. For instance, nitro-substituted benzamide derivatives showed IC50 values of 3.7 and 5.3 μM for the inhibition of nitric oxide production. nih.govresearchgate.net In another study, novel ligands for TNF-α and its receptor were identified with Kd values of 11 and 16 μM. nih.gov Multivalent ligands, which can form multiple simultaneous bonds, can achieve significantly enhanced binding affinities compared to their monovalent counterparts. nih.gov

Table 1: Examples of Predicted Binding Affinities and Key Interactions

| Compound Class | Target Protein | Predicted Binding Affinity | Key Interactions Observed |

| Nitro-substituted benzamides | iNOS | IC50 = 3.7 and 5.3 μM | Binding to the active site with optimal nitro group orientation and polarizability. nih.govresearchgate.net |

| Azine derivatives | CDK-5 | Binding Energy = -7.18 to -8.34 kcal/mol | Interactions with active site residues. mdpi.com |

| 4,7-dihydroxycoumarin derivatives | EGFR | Not specified | Conventional hydrogen bonds are the main contributor to binding energy. academie-sciences.fr |

| Novel ligands | TNF-α / TNFR1 | Kd = 11 and 16 μM | Not specified in detail. nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Chemical Reactivity Assessment

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of molecules. frontiersin.org These methods can be used to calculate a wide range of molecular properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data for validation. nih.gov

DFT calculations are also employed to understand reaction mechanisms. For instance, the electrophilic aromatic substitution nitration reaction of coumarin (B35378) has been studied using DFT to elucidate the molecular mechanism and selectivity. nih.gov Such calculations can determine the activation barriers and reaction energies for different steps in a reaction pathway. frontiersin.org

Furthermore, quantum chemical methods are used to analyze the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. Molecular electrostatic potential (MEP) maps, also derived from these calculations, can visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov For nitro-aromatic compounds, DFT calculations have been crucial in identifying the positive electrostatic potential (π-hole) on the nitro group, which is important for certain intermolecular interactions. nih.gov

Table 2: Applications of Quantum Chemical Calculations

| Calculation Type | Information Obtained | Relevance |

| Geometry Optimization | Optimized molecular structure, bond lengths, and bond angles. nih.govnih.gov | Provides the most stable 3D structure of the molecule. |

| Vibrational Frequency Calculation | Predicted infrared and Raman spectra. nih.gov | Can be compared with experimental spectroscopic data for structural validation. |

| NMR Chemical Shift Calculation | Predicted 1H and 13C NMR chemical shifts. nih.gov | Aids in the interpretation of experimental NMR spectra. |

| HOMO-LUMO Analysis | Energy of the highest occupied and lowest unoccupied molecular orbitals, and the energy gap between them. nih.gov | Provides insights into chemical reactivity, stability, and electronic transitions. |

| Molecular Electrostatic Potential | Visualization of the charge distribution on the molecular surface. nih.gov | Identifies regions prone to electrophilic or nucleophilic attack, and sites for intermolecular interactions. |

| Reaction Pathway Analysis | Activation energies and reaction energies for chemical reactions. nih.govfrontiersin.org | Elucidates reaction mechanisms and predicts the feasibility of chemical transformations. |

Application of Virtual Screening Approaches for the Discovery of Novel Ligands and Hit Expansion

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.comnih.gov VS can be broadly categorized into structure-based and ligand-based approaches.

Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein. mdpi.com Molecular docking is a primary tool in SBVS, where compounds from a library are docked into the active site of the target, and those with the best predicted binding scores are selected as "hits." mdpi.comnih.gov To accelerate this process for giga-sized libraries, novel GPU-accelerated methods have been developed. chemrxiv.orgresearchgate.net

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown. mdpi.com This approach relies on the knowledge of other molecules that bind to the target. Pharmacophore modeling is a common LBVS technique, where a model is built based on the common structural features of known active ligands. nih.gov This pharmacophore model is then used to search for new compounds with similar features. mdpi.comnih.gov

Both SBVS and LBVS have been successfully used to discover novel ligands for a variety of targets. nih.govnih.gov For example, a combination of pharmacophore modeling, 3D shape, and electrostatic similarity screening led to the discovery of novel Peroxisome Proliferator-Activated Receptor (PPAR) ligands. nih.gov Similarly, VS was used to identify novel antagonists for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. mdpi.com

Once initial hits are identified through virtual screening, "hit expansion" strategies can be employed. This involves searching for structurally similar compounds to the initial hits in order to explore the structure-activity relationship and identify more potent or otherwise improved compounds.

Biological Activity and Mechanistic Investigations of 3 Nitro 4 Phenoxybenzenesulfonamide and Its Analogues

Molecular and Cellular Mechanisms of Action as Inhibitors of Anti-Apoptotic Proteins (MCL-1 and BCL-xL)

The compound 3-Nitro-4-phenoxybenzenesulfonamide and its derivatives have been investigated for their potential as anticancer agents, primarily through their action as inhibitors of anti-apoptotic proteins, which are crucial for cell survival and are often overexpressed in cancer cells. informahealthcare.com

Disruption of Protein-Protein Interactions (e.g., MCL-1/Noxa-BH3)

A key mechanism by which cancer cells evade apoptosis is through the sequestration of pro-apoptotic proteins by anti-apoptotic members of the B-cell lymphoma 2 (BCL-2) family, such as Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma-extra large (BCL-xL). nih.gov These anti-apoptotic proteins bind to the BH3 domain of pro-apoptotic proteins like Noxa, preventing them from triggering cell death. nih.govnih.gov

Inhibitors based on the this compound scaffold are designed to mimic the BH3 domain of pro-apoptotic proteins. This allows them to bind to the hydrophobic groove of anti-apoptotic proteins like MCL-1, thereby disrupting the critical protein-protein interaction between MCL-1 and pro-apoptotic partners such as Noxa. nih.govnih.gov The release of pro-apoptotic proteins from this inhibitory binding initiates the apoptotic cascade. The BH3-only sensitizer (B1316253) protein Noxa specifically counteracts the anti-apoptotic functions of MCL-1, freeing pro-apoptotic molecules and thereby initiating cell death. nih.gov

Induction of Apoptosis via Specific Cellular Pathways (e.g., Caspase Activation, Bak/Bax Dependency)

The disruption of the MCL-1/pro-apoptotic protein interaction by this compound analogues leads to the activation of the intrinsic apoptotic pathway. This process is dependent on the pro-apoptotic effector proteins Bak and Bax. nih.gov Once liberated, Bak and Bax can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). nih.gov

MOMP results in the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov In the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates caspase-9, forming the apoptosome. nih.gov Caspase-9, in turn, activates effector caspases, such as caspase-3 and caspase-7. nih.govnih.gov These effector caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death. nih.govnih.gov The entire process is critically dependent on the presence of Bak and Bax, as cells lacking these proteins are resistant to apoptosis induced by the inhibition of MCL-1 or BCL-xL. nih.govresearchgate.net

Engagement with Other Pharmacological Targets (e.g., BET Proteins, HDAC2)

While the primary focus has been on BCL-2 family proteins, some analogues of this compound may exhibit activity against other pharmacological targets, a phenomenon known as polypharmacology. Among these potential secondary targets are Bromodomain and Extra-Terminal (BET) proteins and Histone Deacetylase 2 (HDAC2).

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene transcription. wikipedia.orgnih.gov Inhibition of BET proteins, particularly BRD4, has emerged as a promising anti-cancer strategy, as it can downregulate the expression of key oncogenes like c-Myc. wikipedia.orgyoutube.com BET inhibitors compete with the acetyl-binding pockets in the bromodomains of BET proteins, preventing them from binding to chromatin and thereby blocking BET-dependent gene expression. nih.gov

Biochemical and Biophysical Characterization of Target Binding and Inhibition

The interaction between this compound-based inhibitors and their protein targets is characterized using a variety of biochemical and biophysical techniques. These methods are essential for understanding the potency, selectivity, and mechanism of action of these compounds.

| Technique | Purpose | Findings |

| Fluorescence Polarization (FP) | To measure the binding affinity of the inhibitor to the target protein by monitoring the displacement of a fluorescently labeled probe. | A novel small molecule inhibitor, MNB, was shown to compete with the Bak BH3 peptide to bind to Bcl-2 protein with an IC50 of 0.70 microM. nih.gov |

| Isothermal Titration Calorimetry (ITC) | To directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). | This technique provides a complete thermodynamic profile of the inhibitor-protein interaction. |

| Surface Plasmon Resonance (SPR) | To study the kinetics of binding, including the association (kon) and dissociation (koff) rate constants. | Allows for real-time monitoring of the binding and dissociation of the inhibitor from the immobilized target protein. |

| X-ray Crystallography | To determine the three-dimensional structure of the inhibitor bound to the target protein at atomic resolution. | Provides detailed insights into the specific molecular interactions that govern binding and can guide structure-based drug design. researchgate.net |

| Cell-based Assays | To assess the functional consequences of target inhibition in a cellular context. | A-1331852 selectively disrupts BCL-XL–BIM complexes and induces apoptosis in BCL-XL–dependent cells with low nanomolar IC50 values. medchemexpress.com |

Role of the Nitro Group in Bioreductive Activation and Associated Mechanisms

The nitroaromatic group present in this compound is not merely a structural component but can play a crucial role in the compound's activity through bioreductive activation. nih.gov

Concepts of Hypoxia-Activated Prodrugs in Target Selectivity

Solid tumors often contain regions of low oxygen concentration, known as hypoxia. nih.govnih.gov This hypoxic microenvironment is a hallmark of many cancers and is associated with resistance to conventional therapies. nih.gov Hypoxia-activated prodrugs (HAPs) are a class of compounds designed to be selectively activated under hypoxic conditions. nih.govnih.gov

The nitro group of this compound can serve as a trigger for such activation. mdpi.com In well-oxygenated normal tissues, the nitro group undergoes a one-electron reduction to a nitro radical anion, which is rapidly re-oxidized back to the parent nitro compound in a futile cycle. mdpi.com However, in the hypoxic environment of tumors, where oxygen levels are low, the nitro radical anion can undergo further reduction to form nitroso, hydroxylamine (B1172632), and ultimately amine species. nih.govmdpi.com This reduction cascade leads to a significant change in the electronic properties of the molecule, which can be harnessed to "switch on" the cytotoxic activity of the compound. nih.gov This selective activation in hypoxic regions can enhance the therapeutic window of the drug, minimizing toxicity to normal, well-oxygenated tissues while targeting the more aggressive and resistant cancer cells within the tumor. researchgate.net This approach can involve either the release of a cytotoxic effector upon fragmentation or the unmasking of an active pharmacophore through electron redistribution. nih.govnih.gov

Mechanisms of Action in Antimicrobial Contexts Related to Nitro Reduction

The antimicrobial activity of nitroaromatic compounds, including derivatives of this compound, is frequently linked to the reductive activation of the nitro (NO₂) group. This process is a cornerstone of their mechanism of action against a variety of microorganisms. encyclopedia.pub The general model for this bioactivation involves the enzymatic reduction of the nitro group within the microbial cell. encyclopedia.pub This reduction can proceed through a series of one-electron or two-electron steps, leading to the formation of highly reactive intermediates. encyclopedia.pub

The initial reduction of the nitro group often results in the formation of a nitro anion radical (NO₂⁻). encyclopedia.pub This radical species can then be further reduced to generate nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives. These intermediates are highly reactive and can induce significant cellular damage through various mechanisms. One of the primary modes of toxicity is their ability to covalently bind to crucial biomacromolecules such as DNA, leading to nuclear damage and ultimately, cell death. encyclopedia.pub Additionally, the reduction process can generate superoxide (B77818) radicals, contributing to oxidative stress within the microbial cell. encyclopedia.pub

The enzymes responsible for this reductive activation are typically nitroreductases, which utilize cellular reducing equivalents like NADH or NADPH. encyclopedia.pub The susceptibility of a particular microorganism to a nitroaromatic compound can be related to the presence and efficiency of these nitroreductases. nih.gov

Exploration of Additional Biological Activities in Related Compound Classes (e.g., Antifungal, Anti-Pseudomonas, Neurotropic)

Analogues of this compound have been investigated for a range of biological activities beyond their antibacterial effects, including antifungal, anti-Pseudomonas, and neurotropic properties.

A variety of benzenesulfonamide (B165840) derivatives have demonstrated notable antifungal activity against several plant pathogenic fungi. For instance, a study on N-arylbenzenesulfonamides revealed that several compounds exhibited broad-spectrum antifungal activity. nih.gov Specifically, compounds with varied substituents on both the arylamine and benzenesulfonyl moieties were effective against fungi such as Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, and Botrytis cinerea, with ED₅₀ values in the range of 3-15 µg/mL. nih.gov Certain derivatives also showed significant in vivo efficacy, providing over 85% disease control against wheat leaf rust at a concentration of 50 µg/mL. nih.gov

Another class of related compounds, 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives, which share the phenoxy-phenyl-amide substructure, has also been explored for antifungal properties. One derivative, in particular, compound 3e , showed significant in vitro activity against Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum, even surpassing the efficacy of the commercial fungicide boscalid (B143098). nih.gov This compound also demonstrated good in vivo antifungal activity against B. cinerea on tomato plants and cucumber leaves at a concentration of 200 mg/L. nih.gov

| Compound Class | Target Fungi | Activity | Reference |

| N-arylbenzenesulfonamides | Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, Botrytis cinerea | ED₅₀: 3-15 µg/mL | nih.gov |

| 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivative (3e) | Alternaria solani, Botrytis cinerea, Sclerotinia sclerotiorum | Superior to boscalid (in vitro) | nih.gov |

Pseudomonas aeruginosa is a challenging opportunistic pathogen known for its intrinsic and acquired resistance to many antibiotics. nih.gov Research into novel anti-Pseudomonas agents has explored compounds structurally related to this compound. For example, the furoxan derivative, 3-nitro-4-phenylfuroxan (KN455), demonstrated inhibitory effects on the growth of planktonic P. aeruginosa PAO1 cultures. nih.gov This compound was also effective in preventing biofilm formation and showed moderate efficacy in eradicating established biofilms. nih.gov Interestingly, its isomer, 4-nitro-3-phenylfuroxan (B8798076) (KN454), exhibited comparable antibiofilm activity but lacked the same level of antimicrobial effect against suspended cells, suggesting that the specific positioning of the nitro group is crucial for its planktonic activity. nih.gov

Peptide derivatives have also been investigated for their anti-Pseudomonas capabilities. A scorpion peptide derivative, HTP2, was shown to effectively inhibit the growth of P. aeruginosa and significantly reduce the bacterial load in a mouse model of skin infection. nih.gov The mechanism of action for HTP2 involves membrane damage, induction of reactive oxygen species (ROS), and interaction with nucleic acids. nih.gov

| Compound/Derivative | Organism | Key Findings | Reference |

| 3-Nitro-4-phenylfuroxan (KN455) | Pseudomonas aeruginosa PAO1 | Inhibited planktonic growth and biofilm formation. | nih.gov |

| Scorpion peptide derivative (HTP2) | Pseudomonas aeruginosa | Effective in vitro and in vivo; multiple mechanisms of action. | nih.gov |

The exploration of neurotropic activities in compound classes related to this compound is an emerging area of interest. While direct evidence for the neurotropic effects of this specific compound is limited, the structural motifs present are found in molecules with activity in the central nervous system. Further research is warranted to explore the potential of these analogues to modulate neuronal function, which could open new avenues for therapeutic applications in neurological disorders.

Enzyme Inhibition Studies (e.g., Cholinesterases, BACE-1)

The structural components of this compound are present in various classes of enzyme inhibitors, particularly those relevant to neurodegenerative diseases like Alzheimer's disease.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease. nih.gov Several studies have investigated the cholinesterase inhibitory potential of compounds with structural similarities to this compound.

For instance, certain naphtho- and thienobenzo-triazoles have been identified as cholinesterase inhibitors. mdpi.com One naphtho-triazole derivative with 4-pentenyl substituents showed notable potential as a cholinesterase inhibitor. mdpi.com Molecular docking studies of these compounds have helped to elucidate their binding interactions within the active sites of AChE and BChE. mdpi.com Flavonoid derivatives, such as quercetin (B1663063) and macluraxanthone, have also demonstrated inhibitory activity against both AChE and BChE. nih.gov Macluraxanthone was found to be a potent inhibitor of both enzymes, with IC₅₀ values of 8.47 µM for AChE and 29.8 µM for BChE. nih.gov Furthermore, a series of novel pyrazinamide (B1679903) condensed azetidinones were evaluated, with one compound exhibiting potent inhibition of both acetyl and butyl cholinesterase with IC₅₀ values of 0.09 µM and 3.3 µM, respectively. researchgate.net

| Compound Class/Derivative | Enzyme(s) | Inhibitory Activity (IC₅₀) | Reference |

| Macluraxanthone | AChE, BChE | 8.47 µM (AChE), 29.8 µM (BChE) | nih.gov |

| Pyrazinamide condensed azetidinone (Compound 6l) | Acetylcholinesterase, Butylcholinesterase | 0.09 µM (Acetyl), 3.3 µM (Butyl) | researchgate.net |

The β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary target for the development of disease-modifying therapies for Alzheimer's disease, as it is involved in the production of amyloid-β peptides. frontiersin.org Natural flavonoids have been identified as non-peptidic inhibitors of BACE-1. nih.gov These compounds have been shown to potently inhibit BACE-1 activity and reduce the secretion of amyloid-β in primary cortical neurons. nih.gov Docking studies have revealed that flavonoids can interact with the catalytic center of BACE-1, highlighting key pharmacophore features for inhibitor design. frontiersin.orgnih.gov

Additionally, research into herbal isolates has identified several compounds, including flavonoids and anthraquinones, as potential BACE-1 inhibitors. nih.gov Compounds such as ponciretin, danthron, and chrysophanol (B1684469) have shown promising binding affinities to the BACE-1 active site in the nanomolar range, and their stability in the docked pose has been supported by molecular dynamics simulations. nih.gov While these compounds are not direct analogues of this compound, they share aromatic and polar features that are important for interacting with the BACE-1 active site. The development of hydroxyethylamine-based inhibitors has also shown that macrocyclization can improve potency and selectivity for BACE-1. mssm.edu

| Compound Class/Derivative | Target | Key Findings | Reference |

| Natural Flavonoids | BACE-1 | Potent inhibition of BACE-1 activity and reduction of secreted Aβ. | nih.gov |

| Ponciretin, Danthron, Chrysophanol | BACE-1 | Nanomolar inhibition constants and stable docking poses. | nih.gov |

Future Directions and Emerging Research Opportunities

Development of Innovative Synthetic Methodologies for Complex Analogues

The therapeutic and material potential of 3-Nitro-4-phenoxybenzenesulfonamide is intrinsically linked to the ability to generate a diverse library of analogues with tailored properties. Future research will heavily invest in the development of innovative synthetic methodologies that offer greater efficiency, stereoselectivity, and atom economy in the creation of complex derivatives.

One promising avenue is the application of multicomponent reactions (MCRs). These reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient means of generating molecular diversity. The development of novel MCRs tailored for the phenoxybenzenesulfonamide scaffold could rapidly produce extensive libraries of analogues for high-throughput screening. rsc.org

Furthermore, advancements in catalysis are set to revolutionize the synthesis of these complex molecules. For instance, the use of nickel catalysts for the cross-coupling of arylsulfonamides to form diarylsulfonamides represents a significant step forward in C-N bond formation. nih.gov The exploration of photochemical synthesis methods, such as the nickel(II)-catalyzed photochemical synthesis of aryl- and diarylsulfonamides, also presents an exciting frontier for creating novel analogues with high precision and under mild conditions. nih.gov These advanced catalytic systems will be instrumental in accessing previously unattainable chemical space and in the stereoselective synthesis of chiral analogues, which is often crucial for biological activity.

Integration of Advanced Computational Approaches for Predictive Design

The era of trial-and-error drug discovery is progressively giving way to a more rational, design-driven approach, heavily reliant on computational power. For this compound and its derivatives, the integration of advanced computational methods will be paramount in accelerating the discovery of new lead compounds with optimized properties.

Computer-aided drug design (CADD) has already demonstrated its ability to drastically reduce the time and cost associated with bringing a new drug to market. Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are becoming standard practice. Molecular docking allows for the virtual screening of large compound libraries against a specific biological target, predicting the binding affinity and orientation of the ligand within the active site. This can help in prioritizing synthetic efforts towards molecules with the highest probability of success.

Moreover, the application of density functional theory (DFT) calculations can provide deep insights into the electronic properties of molecules, such as their redox potentials and solvation free energies. This information is not only crucial for designing molecules with specific electronic characteristics for therapeutic purposes but also for non-therapeutic applications like redox-active materials in batteries. The synergy between computational predictions and experimental validation will undoubtedly be a key driver of innovation in the field.

Identification and Validation of Novel Therapeutic Targets for Sulfonamide Scaffolds

The sulfonamide moiety is a versatile pharmacophore, known to interact with a variety of biological targets. While historically associated with antibacterial activity through the inhibition of dihydropteroate (B1496061) synthase (DHPS), the therapeutic landscape for sulfonamides is expanding. A significant area of future research will be the identification and validation of novel therapeutic targets for the this compound scaffold.

One of the most promising areas is in oncology. Certain sulfonamides have been identified as potent inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in many hypoxic tumors and contribute to cancer cell survival and proliferation. The design of selective inhibitors for these cancer-related CA isoforms is a major focus of current research. The unique substitution pattern of this compound could be exploited to develop highly selective inhibitors for these targets.

Beyond cancer, research is exploring the potential of sulfonamides as inhibitors of other enzyme classes. For example, some sulfonamides have shown inhibitory activity against Lemur tyrosine kinase 3 (LMTK3), which is implicated in tumor development. nih.gov Furthermore, the structural similarities of the sulfonamide group to other functional groups could be leveraged to target a wider range of enzymes and receptors. High-throughput screening of this compound and its analogues against diverse panels of biological targets will be crucial in uncovering new therapeutic opportunities.

Exploration of Non-Therapeutic Applications (e.g., Chemical Probes, Imaging Agents)

The utility of this compound and its derivatives extends beyond the realm of therapeutics. The unique photophysical and chemical properties that can be engineered into these molecules make them attractive candidates for a variety of non-therapeutic applications, particularly as chemical probes and imaging agents.

Fluorescent probes are invaluable tools in biomedical research and diagnostics, allowing for the visualization of biological processes in real-time. By incorporating a fluorophore into the sulfonamide scaffold, it is possible to create probes that can selectively target and image specific cells or tissues. For instance, sulfonamide-containing naphthalimide derivatives have been developed as fluorescent probes for tumor imaging. These probes can be designed to target specific biomarkers, such as overexpressed enzymes in cancer cells, providing a non-invasive method for disease detection.

The development of molecularly imprinted polymers (MIPs) coated on quantum dots (QDs) represents another exciting frontier. These "QD@MIP" sensors can be designed to selectively recognize and detect specific analytes with high sensitivity through fluorescence quenching. A this compound-based MIP could potentially be developed for the selective detection of specific biomolecules or environmental contaminants. The versatility of the phenoxybenzenesulfonamide core allows for the fine-tuning of its recognition properties, opening up possibilities for its use in advanced sensing technologies.

Q & A

Q. What are the recommended synthetic routes for 3-nitro-4-phenoxybenzenesulfonamide, and how can intermediates be characterized?

The synthesis typically involves sulfonylation of 3-nitro-4-phenoxyaniline using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key intermediates like 3-nitro-4-phenoxyaniline can be prepared via Ullmann coupling between 4-chloro-3-nitrobenzenesulfonamide and phenol . Characterization should include:

- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic proton splitting in -NMR, -NMR for sulfonamide carbonyl signals).

- Mass spectrometry : Verify molecular ion peaks ([M+H]) and fragmentation patterns.

- Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N/S ratios .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Use reverse-phase HPLC with a C18 column and UV detection (λ = 254–280 nm for nitro groups). Mobile phases like acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improve resolution . For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity, targeting transitions such as m/z 337 → 184 (sulfonamide cleavage) .

Q. How can solubility and stability issues be addressed during experimental design?

- Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous systems, employ cyclodextrin-based solubilizers .

- Stability : Avoid prolonged exposure to light (due to nitro group photodegradation) and store at –20°C under inert atmosphere. Monitor decomposition via periodic HPLC .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., 1H^1H1H-NMR vs. X-ray crystallography) be resolved for structural validation?

Contradictions may arise from dynamic processes (e.g., rotational isomerism in sulfonamide groups). Strategies include:

- Variable-temperature NMR : Identify coalescence temperatures for proton exchange.

- X-ray crystallography : Resolve static structures (e.g., bond angles, torsion angles) to confirm spatial arrangements .

- DFT calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Nitro group modification : Replace with electron-withdrawing groups (e.g., CF) to enhance metabolic stability .

- Phenoxy substituents : Introduce halogens (Cl, F) at the para position to improve target binding (e.g., enzyme inhibition assays) .

- QSAR modeling : Use descriptors like logP, polar surface area, and Hammett constants to predict activity trends .

Q. How can researchers address discrepancies in biological assay results (e.g., IC50_{50}50 variability)?

- Assay standardization : Normalize protocols (e.g., cell passage number, incubation time) across labs.

- Metabolic interference testing : Evaluate cytochrome P450 interactions using liver microsomes .

- Control experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase assays) to validate assay conditions .

Q. What computational methods are effective for studying binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with enzymes (e.g., carbonic anhydrase IX). Focus on hydrogen bonding with sulfonamide NH and nitro group orientation .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .

Q. How can synthetic byproducts or impurities be identified and minimized?

- HPLC-MS : Monitor for common impurities like des-nitro derivatives or sulfonic acid analogs .

- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to remove polar byproducts.

- DoE (Design of Experiments) : Vary reaction parameters (temperature, stoichiometry) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.